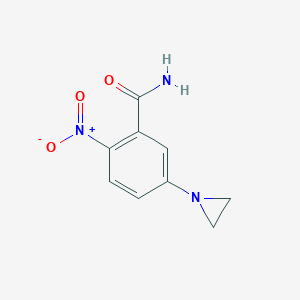

5-(Aziridin-1-yl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Aziridin-1-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Mechanism

The primary mechanism of action involves the formation of DNA crosslinks, which inhibit DNA replication and transcription, ultimately leading to cell death. The compound's efficacy is dependent on its activation by biological reducing agents such as NAD(P)H and reduced thiols. In vitro studies have demonstrated that both the hydroxylamine and nitroso forms of the compound induce cytotoxicity and DNA interstrand crosslinking in cell cultures .

Cancer Therapy

One of the most promising applications of 5-(Aziridin-1-yl)-2-nitrobenzamide is in the field of cancer therapy. The compound has been investigated as a potential chemotherapeutic agent due to its ability to target tumor cells selectively.

Case Study: Prodrug Activation in Tumor Cells

Research has shown that when administered in vivo, the compound can be activated by specific enzymes present in tumor cells, enhancing its cytotoxic effects. For example, studies involving the use of E. coli nitroreductase (NTR) as a biocatalyst have demonstrated improved bystander effects in multicellular layers and tumor xenografts .

| Study | Findings |

|---|---|

| Bridgewater et al., 1997 | Demonstrated the bystander effect of NTR on tumor cells. |

| Young et al., 2002 | Clinical trials showing efficacy in combination with NTR-armed adenoviral vectors. |

Prodrug Development

The development of prodrugs such as this compound has opened avenues for targeted drug delivery systems. By linking the active drug to a non-toxic moiety that can be activated selectively within tumor environments, researchers aim to minimize systemic toxicity while maximizing therapeutic outcomes .

Combination Therapies

The compound has been explored in combination with other agents to enhance therapeutic efficacy. For instance, combining it with other chemotherapeutic drugs may lead to synergistic effects that improve patient outcomes.

Case Study: Combination with Nitrogen Mustards

Research indicates that compounds like SN 23862 (a nitrogen mustard derivative) exhibit superior cytotoxic potency when used alongside this compound. This combination leverages the unique metabolic pathways activated by NTR, resulting in enhanced drug effectiveness against resistant cancer types .

Analyse Des Réactions Chimiques

Bioreduction Pathways

The compound’s cytotoxic activity depends on enzymatic reduction of its nitro groups.

Activation by Nitroreductases

-

Type I Enzymes : FMN-dependent nitroreductases (NTRs) catalyze a four-electron reduction of the 4-nitro group to a hydroxylamine (-NHOH) via a nitroso intermediate (-NO) . This oxygen-insensitive process enables activation in both aerobic and anaerobic environments.

-

Type II Enzymes : FAD/FMN-dependent NTRs mediate one-electron reductions, forming nitro anion radicals that undergo futile cycling with O₂ to produce superoxide .

Table 1: Reduction Products of 5-(Aziridin-1-yl)-2-nitrobenzamide Derivatives

Oxygen-Dependent Reactivity

The nitroso intermediate (-NO) formed during activation reacts with biological reductants:

-

Re-reduction : NAD(P)H, thiols, or ascorbic acid reduce the nitroso compound back to the hydroxylamine, sustaining cytotoxicity .

-

Hydrogen Peroxide Generation : Spontaneous oxidation of the hydroxylamine releases H₂O₂, contributing to oxidative stress .

Thioester-Mediated DNA Crosslinking

The hydroxylamine derivative reacts with thioesters (e.g., acetyl-CoA) to form DNA-reactive species:

-

Major Product : 4-Amino-5-(aziridin-1-yl)-2-nitrobenzamide (inactive) .

-

Minor Product : 4-(N-Acetoxy)-5-(aziridin-1-yl)-2-nitrobenzamide (DNA crosslinker) .

Key Reaction :

Hydroxylamine+Acetyl CoA→N Acetoxy derivative+CoA SH

This reaction enables DNA interstrand crosslinking only in cellular environments, not in isolated DNA .

Enzyme Kinetics and Substrate Specificity

-

LmNTR Activity : Leishmania major NTR reduces CB1954 and analogs with a preference for substrates bearing aziridinyl and amide groups .

-

Catalytic Efficiency :

Biological Implications

-

Antitumor Activity : The hydroxylamine derivative’s cytotoxicity arises from DNA crosslinking, which is potentiated by acetyl-CoA in vivo .

-

Antimicrobial Activity : Aziridinyl nitrobenzamides show promise against Trypanosoma brucei due to selective activation by parasitic NTRs .

Synthetic Routes

-

Hydroxylamine Synthesis : Improved methods yield 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide via controlled reduction of CB1954 .

-

Nitroso Derivative : Synthesized by oxidation of the hydroxylamine with oxygen or mild oxidizing agents .

Stability and Reactivity Challenges

Propriétés

Formule moléculaire |

C9H9N3O3 |

|---|---|

Poids moléculaire |

207.19 g/mol |

Nom IUPAC |

5-(aziridin-1-yl)-2-nitrobenzamide |

InChI |

InChI=1S/C9H9N3O3/c10-9(13)7-5-6(11-3-4-11)1-2-8(7)12(14)15/h1-2,5H,3-4H2,(H2,10,13) |

Clé InChI |

MQDHAZGQZWYFBP-UHFFFAOYSA-N |

SMILES canonique |

C1CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.